4-Bromo-3-chloro-7-methoxyquinoline
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Overview
Description
4-Bromo-3-chloro-7-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol It is characterized by a quinoline ring structure substituted with bromine, chlorine, and methoxy groups at positions 4, 3, and 7, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-7-methoxyquinoline can be achieved through several methods. One common approach involves the use of 4-hydroxy-7-methoxyquinoline as a starting material. The compound undergoes halogenation reactions using N-chlorosuccinimide (NCS) and tribromooxyphosphorus to introduce the chlorine and bromine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-chloro-7-methoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimalarial, antibacterial, and antitumor properties.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chloro-6-methoxyquinoline: Similar structure with a methoxy group at position 6 instead of 7.
4-Bromo-7-methoxyquinoline: Lacks the chlorine atom at position 3.
4-Bromo-8-chloro-5-methoxyquinoline: Different substitution pattern with methoxy at position 5 and chlorine at position 8.
Uniqueness
4-Bromo-3-chloro-7-methoxyquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides distinct properties that can be exploited in various applications.
Properties
IUPAC Name |
4-bromo-3-chloro-7-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUVEBXTLZJXMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672645 |
Source
|
Record name | 4-Bromo-3-chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208452-88-3 |
Source
|
Record name | 4-Bromo-3-chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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